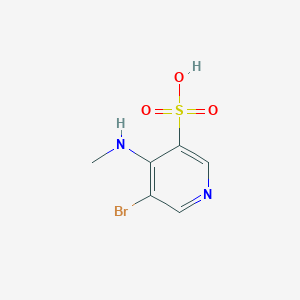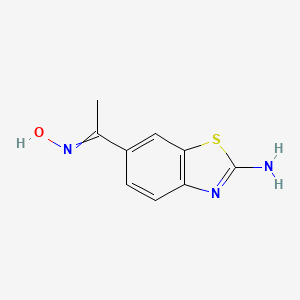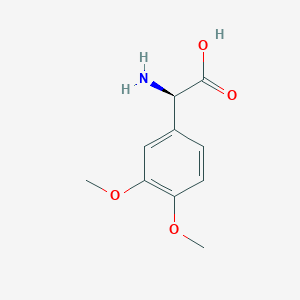![molecular formula C9H21ClN2 B11820890 4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimetilamino)metil]ciclohexan-1-amina; clorhidrato es un compuesto químico con la fórmula molecular C9H20N2·HCl. Es un derivado de la ciclohexanamina, donde el grupo amina es sustituido por un grupo dimetilaminometil. Este compuesto se utiliza a menudo en diversas aplicaciones químicas y farmacéuticas debido a sus propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(Dimetilamino)metil]ciclohexan-1-amina; clorhidrato generalmente involucra los siguientes pasos:
Material de partida: Se utiliza ciclohexanona como material de partida.
Aminación reductora: La ciclohexanona se somete a una aminación reductora con formaldehído y dimetilamina. Esta reacción está catalizada por un agente reductor como el cianoborohidruro de sodio.
Formación de la sal de clorhidrato: La amina resultante se trata luego con ácido clorhídrico para formar la sal de clorhidrato.
Métodos de Producción Industrial
En entornos industriales, la producción de 4-[(Dimetilamino)metil]ciclohexan-1-amina; clorhidrato sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para garantizar la calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(Dimetilamino)metil]ciclohexan-1-amina; clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Se puede reducir para formar aminas secundarias.
Sustitución: El grupo amina puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperoxibenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Principales Productos Formados
Oxidación: N-óxidos del compuesto original.
Reducción: Aminas secundarias.
Sustitución: Derivados alquilados o acilatos del compuesto original.
Aplicaciones Científicas De Investigación
4-[(Dimetilamino)metil]ciclohexan-1-amina; clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se emplea en el estudio de sistemas biológicos y como precursor para la síntesis de moléculas biológicamente activas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como intermedio en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos especiales y como catalizador en ciertos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-[(Dimetilamino)metil]ciclohexan-1-amina; clorhidrato involucra su interacción con objetivos moleculares específicos. El grupo dimetilaminometil mejora su capacidad para interactuar con receptores biológicos, lo que lleva a varios efectos fisiológicos. El compuesto puede actuar como agonista o antagonista en ciertos sitios receptores, modulando la actividad de neurotransmisores y otras moléculas de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-[(Metilamino)metil]ciclohexan-1-amina; clorhidrato
- 4-[(Etilamino)metil]ciclohexan-1-amina; clorhidrato
- 4-[(Propilamino)metil]ciclohexan-1-amina; clorhidrato
Singularidad
4-[(Dimetilamino)metil]ciclohexan-1-amina; clorhidrato es único debido a la presencia del grupo dimetilaminometil, que confiere propiedades químicas y biológicas distintas. Esta sustitución mejora su solubilidad, reactividad y capacidad para interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H21ClN2 |
|---|---|
Peso molecular |
192.73 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)7-8-3-5-9(10)6-4-8;/h8-9H,3-7,10H2,1-2H3;1H |
Clave InChI |
RETXVYHZWXRHFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCC(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)


![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]hept-5-enoic acid](/img/structure/B11820834.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)




![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)
